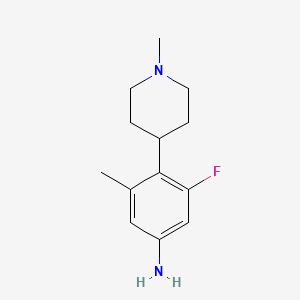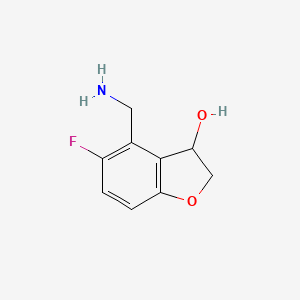
4-(Aminomethyl)-5-fluoro-2,3-dihydrobenzofuran-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)-5-fluoro-2,3-dihydrobenzofuran-3-ol is a chemical compound characterized by its unique structure, which includes an aminomethyl group attached to a benzofuran ring with a fluorine atom and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-5-fluoro-2,3-dihydrobenzofuran-3-ol typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of a suitable precursor, such as a fluoro-substituted phenol, with an aldehyde or ketone under acidic or basic conditions. The aminomethyl group can be introduced through reductive amination or nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Aminomethyl)-5-fluoro-2,3-dihydrobenzofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the aminomethyl group to an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed, often in the presence of a catalyst.
Major Products Formed:
Oxidation: 4-(Aminomethyl)-5-fluoro-2,3-dihydrobenzofuran-3-one (ketone) or 4-(Aminomethyl)-5-fluoro-2,3-dihydrobenzofuran-3-carboxylic acid (carboxylic acid).
Reduction: 4-(Aminomethyl)-2,3-dihydrobenzofuran-3-ol (de-fluorinated compound) or 4-(Aminomethyl)-2,3-dihydrobenzofuran-3-amine (amine derivative).
Substitution: Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Aminomethyl)-5-fluoro-2,3-dihydrobenzofuran-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms or as a precursor for bioactive molecules.
Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which 4-(Aminomethyl)-5-fluoro-2,3-dihydrobenzofuran-3-ol exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparación Con Compuestos Similares
4-(Aminomethyl)benzoic acid: Similar structure but lacks the benzofuran ring.
5-Fluoro-2,3-dihydrobenzofuran-3-ol: Lacks the aminomethyl group.
4-(Aminomethyl)-2,3-dihydrobenzofuran-3-ol: Similar but without the fluorine atom.
Uniqueness: 4-(Aminomethyl)-5-fluoro-2,3-dihydrobenzofuran-3-ol is unique due to the combination of the aminomethyl group, fluorine atom, and hydroxyl group on the benzofuran ring, which can impart distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C9H10FNO2 |
|---|---|
Peso molecular |
183.18 g/mol |
Nombre IUPAC |
4-(aminomethyl)-5-fluoro-2,3-dihydro-1-benzofuran-3-ol |
InChI |
InChI=1S/C9H10FNO2/c10-6-1-2-8-9(5(6)3-11)7(12)4-13-8/h1-2,7,12H,3-4,11H2 |
Clave InChI |
VKIIOXMIARVGKU-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=C(O1)C=CC(=C2CN)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


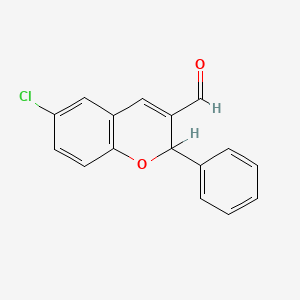
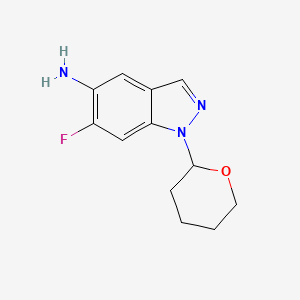
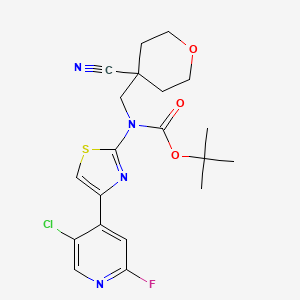
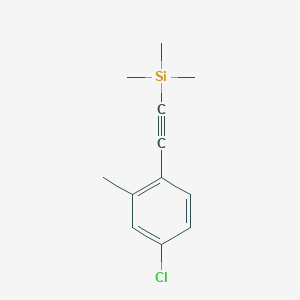
![6-[(6,7-dimethoxy-4-quinolinyl)oxy]-1-Naphthalenecarboxamide](/img/structure/B15365349.png)
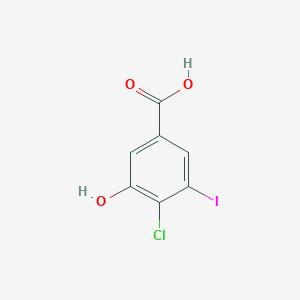
![5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B15365359.png)
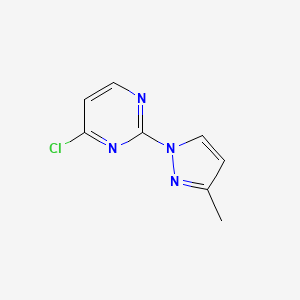
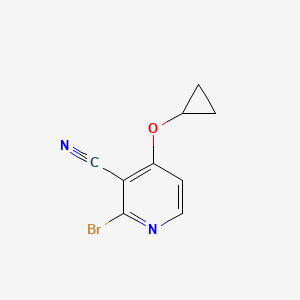
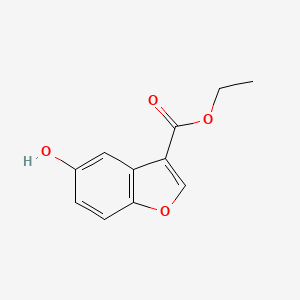

![[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-yl]hydroxyacetonitrile](/img/structure/B15365400.png)
![N-[2-Methyl-1-[(4-oxo-1-piperidinyl)carbonyl]propyl]benzamide](/img/structure/B15365411.png)
